N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide involves several steps. One common synthetic route includes the reaction of 2-chloro-4-(2-aminoethoxy)pyridine with 1,7-naphthyridine-2-carboxylic acid under specific reaction conditions . The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but may differ in specific functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C16H15N5O2 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-[4-(2-aminoethoxy)pyridin-2-yl]-1,7-naphthyridine-2-carboxamide |
InChI |
InChI=1S/C16H15N5O2/c17-5-8-23-12-4-7-19-15(9-12)21-16(22)13-2-1-11-3-6-18-10-14(11)20-13/h1-4,6-7,9-10H,5,8,17H2,(H,19,21,22) |
InChI Key |
QWBHGBHNEIGNMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=CN=C2)C(=O)NC3=NC=CC(=C3)OCCN |
Origin of Product |
United States |
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